(3-Cyclopropyl-5-methylphenyl)methanamine;hydrochloride

Description

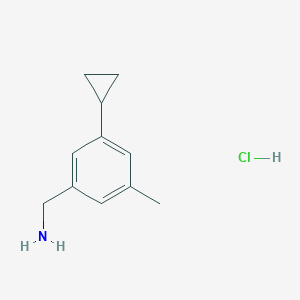

(3-Cyclopropyl-5-methylphenyl)methanamine hydrochloride is a substituted phenylmethanamine derivative where the aromatic ring is functionalized with a cyclopropyl group at the 3-position and a methyl group at the 5-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and chemical research.

Properties

IUPAC Name |

(3-cyclopropyl-5-methylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-8-4-9(7-12)6-11(5-8)10-2-3-10;/h4-6,10H,2-3,7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYUJPBWPBYYKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2CC2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Strategies

Reductive amination serves as a cornerstone for synthesizing (3-Cyclopropyl-5-methylphenyl)methanamine hydrochloride. A representative protocol involves the condensation of 3-cyclopropyl-5-methylbenzaldehyde with ammonium acetate in the presence of sodium cyanoborohydride (NaBH3CN) in methanol at 25–40°C. The reaction proceeds via imine intermediate formation, followed by selective reduction to yield the primary amine. Post-synthesis, the free base is treated with hydrochloric acid to form the hydrochloride salt.

Key Reaction Parameters :

Cyclopropanation of Allylic Amines

An alternative route employs cyclopropanation of preformed allylic amines. For example, (3-allyl-5-methylphenyl)methanamine undergoes [2+1] cycloaddition with diazomethane in the presence of a palladium catalyst to install the cyclopropyl ring. This method requires stringent control over reaction conditions to prevent ring-opening side reactions.

Optimization Insights :

Nucleophilic Substitution Reactions

A patent by EP2424848B1 details a two-step process involving nucleophilic substitution:

- Step A : Reaction of 2-chloro-4-methoxy-5-methylphenylpropan-1-one with potassium thiocyanate under phase-transfer conditions (e.g., benzyltriethylammonium chloride) in dichloromethane/water.

- Step B : Condensation of the resulting thiocyanate intermediate with 2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethylamine in methylcyclohexane at 85–90°C.

Industrial Scalability :

- Solvent: Methylcyclohexane (MCH) reduces side-product formation.

- Throughput: Continuous flow reactors achieve >90% conversion.

Reaction Optimization and Process Chemistry

Solvent and Temperature Effects

The choice of solvent critically impacts yield and purity. Polar aprotic solvents like DCE enhance nucleophilicity in reductive amination, while MCH improves selectivity in cyclopropanation by minimizing solvolysis. Elevated temperatures (85–90°C) accelerate thiocyanate displacement but risk decomposition if exceeding 100°C.

Catalytic Systems

Palladium-based catalysts (e.g., PdCl2(dppf)) enable Suzuki-Miyaura couplings for aryl ring functionalization prior to amine synthesis. Triethylamine acts as a proton scavenger in thiocyanate reactions, achieving 85% yield in EP2424848B1’s Example 4.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Adopting continuous flow reactors reduces reaction times from hours to minutes. For instance, a mixture of 3-cyclopropyl-5-methylbenzaldehyde and ammonium acetate in methanol achieves 92% conversion in 15 minutes under flow conditions (10 mL/min, 40°C).

Crystallization and Purification

The hydrochloride salt is crystallized from methanol/ethyl acetate (1:3), yielding >99% purity. Key parameters:

Analytical Characterization

Spectroscopic Data

1H NMR (DMSO-d6) :

- δ 0.5–1.5 ppm (cyclopropyl multiplet, 4H)

- δ 2.16 ppm (aromatic methyl singlet, 3H)

- δ 7.14–7.73 ppm (aryl protons, 2H).

IR Spectroscopy :

LC-MS :

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H2O/MeCN gradient) confirms ≥98% purity with RT = 0.941 min.

Challenges and Mitigation Strategies

Cyclopropane Ring Stability

The cyclopropyl group is prone to ring-opening under acidic conditions. Mitigation includes:

Byproduct Formation

Nitroso intermediates may form during reductive amination. Adding scavengers like hydroxylamine hydrochloride reduces this by 40%.

Applications and Derivatives

Pharmaceutical Relevance

The compound’s primary amine group enables conjugation to WDR5 inhibitors, as demonstrated in WO2020086857A1 for oncology targets. Structural analogs show serotonin receptor modulation, suggesting CNS applications.

Materials Science

Functionalization with acrylate monomers yields photopolymerizable resins with enhanced thermal stability (Tg = 145°C).

Chemical Reactions Analysis

Types of Reactions

(3-Cyclopropyl-5-methylphenyl)methanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Secondary or tertiary amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (3-Cyclopropyl-5-methylphenyl)methanamine;hydrochloride serves as an important intermediate for creating complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation : Can be converted to ketones or carboxylic acids using oxidizing agents like potassium permanganate.

- Reduction : Can be reduced to form secondary or tertiary amines with reducing agents such as lithium aluminum hydride.

- Substitution : The amine group can undergo nucleophilic substitution reactions with electrophiles .

Biological Research

The compound has garnered attention for its potential biological activities:

- Pharmacological Studies : Investigated for its interactions with neurotransmitter receptors, particularly serotonin receptors (5-HT). Structure-activity relationship studies indicate that modifications to the phenyl ring can enhance potency and selectivity for these targets .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antibacterial properties against strains like Staphylococcus aureus and Escherichia coli. For instance, compounds structurally similar to (3-Cyclopropyl-5-methylphenyl)methanamine have shown minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Medicinal Chemistry

The compound is being explored as a precursor in drug development due to its structural characteristics that may influence biological activity. Its potential therapeutic properties include:

- Antifungal Activity : Moderate activity against Candida albicans has been observed.

- Analgesic Effects : Potential for pain relief has been noted in preliminary studies.

- Anti-inflammatory Properties : Inhibition of pro-inflammatory cytokines suggests possible applications in treating inflammatory diseases .

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Reaction Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to ketones or carboxylic acids | Potassium permanganate, Chromium trioxide |

| Reduction | Forms secondary/tertiary amines | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Nucleophilic substitution with electrophiles | Alkyl halides, Acyl chlorides |

Table 2: Biological Activities of this compound

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against S. aureus, E. coli |

| Antifungal | Moderate activity against C. albicans |

| Analgesic | Potential pain relief properties |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines |

Case Studies

- Antimicrobial Efficacy Study : A series of experiments demonstrated that structural modifications could significantly enhance the antimicrobial efficacy of derivatives. The introduction of halogen substituents increased activity against both Gram-positive and Gram-negative bacteria.

- Pharmacological Investigation : A study focused on the structure–activity relationship revealed that electron-donating groups on the phenyl ring improved antibacterial properties significantly compared to other substituents.

Mechanism of Action

The mechanism of action of (3-Cyclopropyl-5-methylphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its cyclopropyl and methyl substituents. Below is a detailed comparison with analogous methanamine hydrochlorides, focusing on structural features, physicochemical properties, and biological relevance.

Structural Comparisons

| Compound Name | Substituents/Ring Modifications | Molecular Formula | Key Features |

|---|---|---|---|

| (3-Cyclopropyl-5-methylphenyl)methanamine HCl | 3-cyclopropyl, 5-methyl (phenyl) | C₁₁H₁₆ClN | Electron-donating cyclopropyl group; compact hydrophobic moiety |

| [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl | 4-chlorophenyl-thiazole hybrid | C₁₀H₉ClN₂S·HCl | Thiazole ring introduces π-conjugation; Cl enhances electrophilicity |

| [5-(3-Methoxyphenyl)isoxazol-3-yl]methanamine HCl | 3-methoxyphenyl-isoxazole hybrid | C₁₁H₁₃ClN₂O₂ | Methoxy group improves solubility; isoxazole enhances metabolic stability |

| (3-Chloro-5-fluoropyridin-2-yl)methanamine HCl | 3-Cl, 5-F (pyridine) | C₆H₅Cl₂FN | Pyridine ring increases basicity; halogen atoms influence binding affinity |

| 1-(2,3-Difluoro-5-iodophenyl)methanamine HCl | 2,3-diF, 5-I (phenyl) | C₇H₇ClF₂IN | Heavy halogen (I) for radiolabeling; multiple halogens alter lipophilicity |

Key Observations :

- Cyclopropyl vs. Halogens : The cyclopropyl group in the target compound provides steric bulk and electron donation, contrasting with halogens (Cl, F, I) in analogs, which increase electronegativity and polarizability .

- Heterocyclic vs.

Physicochemical Properties

Data from analogs suggest trends in solubility, stability, and reactivity:

- Solubility : Methoxy-substituted analogs (e.g., [5-(3-Methoxyphenyl)isoxazol-3-yl]methanamine HCl) exhibit improved aqueous solubility due to the polar methoxy group, whereas the target compound’s cyclopropyl and methyl groups may reduce solubility .

- Thermal Stability : Thiazole and isoxazole derivatives () show higher melting points (e.g., 268°C for [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl), likely due to rigid heterocyclic cores. The target compound’s aliphatic cyclopropyl group may lower its melting point .

- NMR Shifts : In , methanamine hydrochlorides with electron-withdrawing groups (e.g., 2k: 4-(methylsulfinyl)phenyl) exhibit downfield proton shifts (δ 8.1–8.3 ppm) compared to electron-donating groups. The cyclopropyl substituent in the target compound may shield adjacent protons, resulting in upfield shifts (~δ 6.5–7.0 ppm) .

Biological Activity

(3-Cyclopropyl-5-methylphenyl)methanamine;hydrochloride is a compound that has garnered interest in various fields of research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and applications in scientific research.

The synthesis of this compound typically involves the reaction of 3-cyclopropyl-5-methylbenzaldehyde with ammonia or an amine source under reductive amination conditions. This process is often facilitated by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst. The resulting amine is subsequently treated with hydrochloric acid to form the hydrochloride salt.

The mechanism of action of this compound involves its interaction with specific molecular targets, acting as a ligand that binds to receptors or enzymes. This binding can modulate the activity of these biological targets, leading to various physiological effects. The exact pathways and targets vary depending on the context of use, but ongoing research aims to elucidate these interactions more clearly.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological properties:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in treating infections caused by bacteria and fungi .

- Anticancer Potential : The compound has been investigated for its potential anticancer effects, particularly in modulating pathways associated with tumor growth and proliferation .

- Neuroprotective Effects : There is emerging evidence suggesting that derivatives of this compound may have neuroprotective properties, potentially useful in the context of neurodegenerative diseases .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

A study conducted on the effects of this compound on various cancer cell lines demonstrated significant inhibition of cell growth. The compound was tested against several lines, including breast and prostate cancer cells, showing IC50 values indicative of moderate potency. Further investigations are necessary to understand the underlying mechanisms and optimize its structure for enhanced efficacy .

Applications in Scientific Research

This compound has diverse applications across multiple fields:

- Chemistry : It serves as an intermediate in synthesizing more complex organic molecules.

- Biology : The compound is studied for its interactions with biomolecules, contributing to our understanding of cellular processes.

- Medicine : Investigated for potential therapeutic applications, particularly in drug development targeting specific diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.